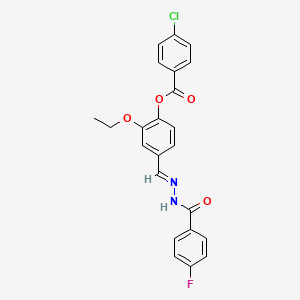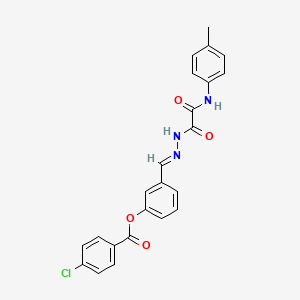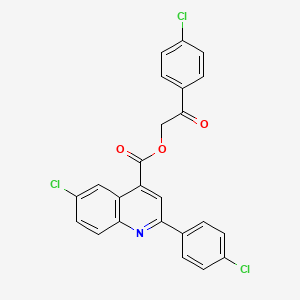
2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H18ClFN2O4 and a molecular weight of 440.862 g/mol . This compound is known for its unique chemical structure, which includes ethoxy, fluorobenzoyl, carbohydrazonoyl, and chlorobenzoate groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Ethoxy Group: Ethanol is reacted with a suitable precursor under acidic conditions to introduce the ethoxy group.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an aluminum chloride catalyst.
Carbohydrazonoyl Formation: The carbohydrazonoyl group is formed by reacting hydrazine with the intermediate compound.
Final Coupling: The final step involves coupling the intermediate with 4-chlorobenzoic acid under basic conditions to form the desired product
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization through process engineering techniques .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Limited use in specialized industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Protein-Ligand Interactions: Modulating protein function through ligand binding.
Pathway Modulation: Affecting cellular pathways by altering the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl benzoate: Similar structure but lacks the chlorobenzoate group.
2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Similar structure with an additional ethoxy group.
2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Similar structure with a methoxy group instead of a chlorobenzoate group.
Uniqueness
2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to the presence of both the fluorobenzoyl and chlorobenzoate groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
478515-11-6 |
|---|---|
Molecular Formula |
C23H18ClFN2O4 |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H18ClFN2O4/c1-2-30-21-13-15(14-26-27-22(28)16-6-10-19(25)11-7-16)3-12-20(21)31-23(29)17-4-8-18(24)9-5-17/h3-14H,2H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
MKKAOVPSLWCREP-VULFUBBASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12037399.png)

![methyl 4-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12037406.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12037426.png)


![Ethyl 6-bromo-5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12037443.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12037451.png)


